
(5-Bromo-2-methylphenyl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve multiple steps and may require the use of various reagents and solvents. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is described as a 7-step procedure starting from a ketone precursor and involves the resolution of an intermediate acetic acid by crystallization of its esters . Similarly, the synthesis of vicinal haloethers with a malononitrile group is achieved using methanol as both a solvent and a reactant, indicating the potential for methanol to participate in the synthesis of brominated methanols .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex and is often determined using spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of a bis(3-chlorophenyl) compound with a triazolyl-methanol moiety was determined using NMR, IR, MS spectra, and X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . This suggests that "(5-Bromo-2-methylphenyl)methanol" could also exhibit specific intermolecular interactions that stabilize its structure.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic displacement and solvolysis. The solvolysis of a benzyl bromophenylsulphonyl compound in methanol-sodium acetate resulted in both direct displacement and rearranged products due to benzyloxy-group participation . This indicates that "(5-Bromo-2-methylphenyl)methanol" may also be reactive in nucleophilic displacement reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. For instance, the crystal structure of a (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined, providing information on cell parameters and crystal packing, which are important for understanding the compound's physical properties . Another study on a chlorobenzoyloxy compound revealed discrepancies in bond lengths and the presence of intermolecular hydrogen bonds, which can affect the compound's chemical properties . These findings suggest that "(5-Bromo-2-methylphenyl)methanol" would also have specific physical and chemical properties that could be elucidated through similar analytical techniques.
Aplicaciones Científicas De Investigación
Antibacterial Applications
One study identified bromophenols, including compounds structurally related to (5-Bromo-2-methylphenyl)methanol, isolated from the marine red alga Rhodomela confervoides. These compounds exhibited antibacterial activity against various strains of bacteria (Xu et al., 2003).
Synthesis and Organic Chemistry
A study involved the synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the use of related bromophenols in organic synthesis (Akbaba et al., 2010). Additionally, methanol's role as a hydrogen source and C1 synthon in organic synthesis, including reactions involving bromophenols, was highlighted in a study by Sarki et al. (2021) (Sarki et al., 2021).
Antioxidant Activity
Research on the marine red alga Rhodomela confervoides also discovered bromophenols with potent antioxidant activities, suggesting their potential use in preventing oxidative deterioration of food (Li et al., 2011).
Methanol Utilization
Methanol's role as a chemical building block was detailed by Dalena et al. (2018), describing its conversion into more complex compounds and its application as a clean-burning fuel (Dalena et al., 2018).
Crystal Structure Analysis
The synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, closely related to the target compound, was explored, including its crystal structure determination, demonstrating the use of such compounds in structural chemistry (Xin-mou, 2009).
Biological Conversion in Escherichia coli
A study on engineering Escherichia coli for methanol conversion to metabolites showed the feasibility of using methanol, potentially including methanol derivatives like (5-Bromo-2-methylphenyl)methanol, for bio-production of chemicals (Whitaker et al., 2017).
Methanol in Lipid Dynamics
Research on the impact of methanol on lipid dynamics revealed that methanol, as a solubilizing agent, significantly influences the dynamics in biological and synthetic membranes (Nguyen et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-methylphenyl)methanol may also interact with various biological targets.
Mode of Action
The exact mode of action of (5-Bromo-2-methylphenyl)methanol is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (5-Bromo-2-methylphenyl)methanol may also affect a wide range of biochemical pathways.
Pharmacokinetics
The methyl and hydroxyl groups may also influence the compound’s metabolism and excretion .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that (5-bromo-2-methylphenyl)methanol may also have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of (5-Bromo-2-methylphenyl)methanol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules in the environment can influence the compound’s action and efficacy through competitive or non-competitive interactions .
Propiedades
IUPAC Name |
(5-bromo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASFBKJNJSOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514547 | |
| Record name | (5-Bromo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)methanol | |
CAS RN |
258886-04-3 | |
| Record name | (5-Bromo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


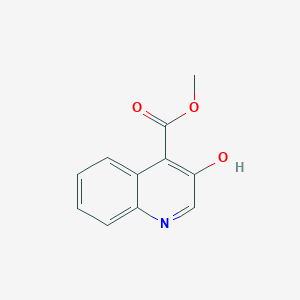
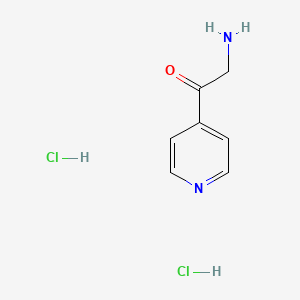
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)
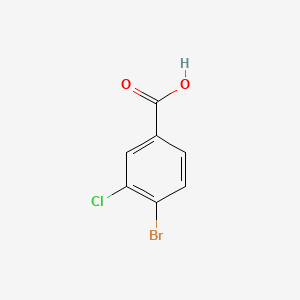


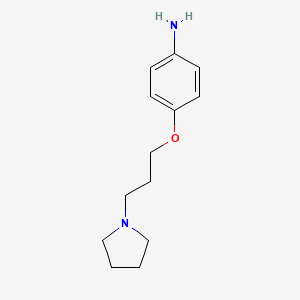

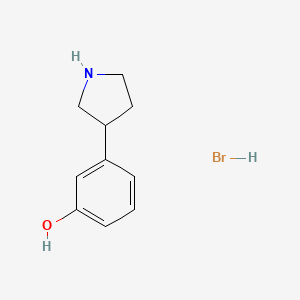
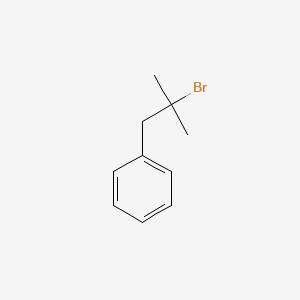
amine](/img/structure/B1282038.png)

